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fluorobenzoic Acid

For Researchers, Scientists, and Drug Development
Professionals

Introduction

3-Bromo-4-fluorobenzoic acid, with the CAS number 1007-16-5, is a halogenated aromatic
carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group, a bromine atom, and a
fluorine atom attached to a benzene ring, makes it a highly versatile intermediate in organic
synthesis.[4][5] The specific arrangement of these functional groups imparts unique electronic
properties and reactivity to the molecule, rendering it a valuable building block in the
development of pharmaceuticals and agrochemicals.[4][6][7] This guide provides a
comprehensive overview of the physicochemical properties, electronic effects, reactivity,
synthesis, and applications of 3-Bromo-4-fluorobenzoic acid.

Physicochemical Properties

3-Bromo-4-fluorobenzoic acid is typically an off-white to white crystalline powder at room
temperature.[1][3][4] Its key physical and chemical properties are summarized in the table
below.
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Property Value Reference
Molecular Formula C7H4BrrFO2 [1112114]
Molecular Weight 219.01 g/mol [1][2][4]

White to slightly beige/off-white
Appearance ) [1103114]
crystalline powder

Melting Point 138-140 °C [1]8]

Boiling Point 306.6 °C at 760 mmHg [1]

Density 1.789 g/cm3 [11[3]

pKa (Predicted) 3.75+£0.10 [1109]

Flash Point 139.2 °C [1]
Sealed in a dry place at room

Storage [1][9]
temperature

Electronic Effects

The electronic properties of 3-Bromo-4-fluorobenzoic acid are dictated by the interplay of the
inductive and resonance effects of its three substituents on the aromatic ring.

e Carboxylic Acid (-COOH): This group is strongly electron-withdrawing primarily through a
resonance effect (-R) and also through an inductive effect (-I). It deactivates the benzene
ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta
position.

o Fluorine (-F): Fluorine is the most electronegative element, exerting a very strong electron-
withdrawing inductive effect (-1). However, it also has a lone pair of electrons that can be
donated to the ring via a resonance effect (+R). In halogens, the inductive effect generally
outweighs the resonance effect.

» Bromine (-Br): Similar to fluorine, bromine exhibits a -I effect due to its electronegativity and
a +R effect due to its lone pairs. Its inductive effect is weaker than fluorine's, and its
resonance effect is also generally considered weaker.
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The combination of these effects results in a complex electron density map on the aromatic
ring. The strong deactivating nature of the carboxylic acid group, coupled with the inductive
withdrawal of the halogens, makes the ring electron-deficient. This heightened acidity of the
carboxylic proton is reflected in its predicted pKa of 3.75.[1][9]

Electronic Effects on 3-Bromo-4-fluorobenzoic Acid

C-COCH C C-Br C-F C

exerts

Substituent Effects

-1 >> +R (Deactivating, ortho/para-directing)

N

-1 > +R (Deactivating, ortho/para-directing)

L]
-1, -R (Strongly deactivating, meta-directing)

exerts

Click to download full resolution via product page

Caption: Electronic effects of substituents on the 3-Bromo-4-fluorobenzoic acid ring.

Reactivity and Experimental Protocols

The unique substitution pattern of 3-Bromo-4-fluorobenzoic acid provides multiple reactive
sites, making it a versatile synthetic intermediate.[4]

Reactions involving the Carboxylic Acid Group
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The carboxylic acid moiety can undergo standard transformations such as esterification and
amide bond formation. These reactions are fundamental to its use as a building block for
creating more complex molecules.[6]

Experimental Protocol: Esterification to Methyl 3-bromo-4-fluorobenzoate

A common method for esterification involves reacting the carboxylic acid with an alcohol in the
presence of an acid catalyst.

 Dissolution: Dissolve 3-Bromo-4-fluorobenzoic acid (15.2 mmol) in methanol (30 mL).

» Catalyst Addition: Cool the solution in an ice bath and slowly add acetyl chloride (60.8 mmol)
dropwise.

o Reaction: Stir the reaction mixture at room temperature for 20 hours.
o Workup: After the reaction is complete, concentrate the solution under reduced pressure.

 Purification: Purify the crude product using silica gel column chromatography (eluent:
hexane/ethyl acetate) to yield methyl 3-bromo-4-fluorobenzoate.[10]

Cross-Coupling Reactions

The bromine atom at the 3-position is a key functional handle for various cross-coupling
reactions, such as Suzuki-Miyaura coupling.[11] This allows for the formation of new carbon-
carbon bonds, enabling the construction of complex molecular scaffolds.[6][11]

Electrophilic Aromatic Substitution

The benzene ring is deactivated towards electrophilic attack due to the electron-withdrawing
nature of the substituents. The directing effects of the substituents are as follows:

e -COOH: meta-directing (to positions 3 and 5)
e -Br: ortho, para-directing (to positions 2, 4, and 6)

e -F: ortho, para-directing (to positions 3 and 5)
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The positions meta to the carboxylic acid group (positions 3 and 5) are already substituted. The
directing effects of the halogens would favor substitution at positions 2, 5, and 6. The final
outcome of an electrophilic substitution reaction would depend on the specific reaction
conditions and the nature of the electrophile, but the overall reactivity is low.

Synthesis of 3-Bromo-4-fluorobenzoic Acid

A patented industrial process for synthesizing 3-Bromo-4-fluorobenzoic acid starts from
fluorobenzene.[12][13] This multi-step synthesis is efficient and uses readily available starting
materials.[13]

Experimental Protocol: Synthesis from Fluorobenzene

o Acylation: React fluorobenzene (1 mol) with acetyl chloride (1.05 mol) in the presence of
aluminum chloride (1.5 mol) as an acylation catalyst at 30-35 °C. Allow the reaction to
proceed for 1 hour at 50-60 °C.

e Bromination: Add bromine (1.5 mol) to the reaction mixture at 90-100 °C and stir for 1 hour.

« |solation of Intermediate: Pour the hot mixture onto ice. Filter the precipitated product (3-
bromo-4-fluoroacetophenone) and wash it with water.

» Oxidation: Add the moist intermediate to a technical hypochlorite solution (1.7 L). Stir for 1
hour at room temperature, then slowly warm to about 65 °C for 1 hour.

o Workup and Purification: Cool the mixture to room temperature. Separate the chloroform
formed. Add sodium bisulfite solution to the aqueous layer and adjust the pH to 2 with
concentrated hydrochloric acid.

o Final Product: Filter the precipitated 3-Bromo-4-fluorobenzoic acid, wash with water, and
dry.[12]
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Caption: Synthetic workflow for 3-Bromo-4-fluorobenzoic acid from fluorobenzene.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of 3-Bromo-4-fluorobenzoic acid. While
specific spectra are available in databases, a summary of expected signals is provided below.
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Spectroscopy Data Reference
1H NMR Spectral data available. [14]

13C NMR Spectral data available. [14]

Mass Spectrometry Spectral data available. [14]

IR Spectroscopy Spectral data available. [14]
Raman Spectroscopy Spectral data available. [2]

Note: Detailed spectral data including chemical shifts and peak assignments can be found in
chemical databases such as ChemicalBook and PubChem.[2][14]

Applications in Drug Development and Research

3-Bromo-4-fluorobenzoic acid is a key intermediate in the synthesis of a wide range of
biologically active molecules.[1][4]

o Pharmaceuticals: It serves as a foundational component in the synthesis of complex drugs,
including potent PTP-MEG?2 inhibitors for type 2 diabetes research.[6] It is also used in the
development of anti-inflammatory and analgesic drugs.[4]

e Agrochemicals: This compound is utilized in the agrochemical industry for creating new
pesticides and other crop protection agents.[1][7]

o Research and Development: Its unique structure and reactivity make it a valuable tool for
studying chemical reaction mechanisms and developing novel synthetic strategies.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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